Application Summary: cis-1-Amino-indan-2-carboxylic acid hydrochloride is an important building block in many areas of chemistry . This molecule is currently used as a skeleton in many ligands (BOX, PyBOX…), catalysts, and chiral auxiliaries . Moreover, it has been incorporated in numerous bioactive structures .
Methods of Application: The major issues during its synthesis are the control of cis-selectivity, for which various strategies have been devised, and the enantioselectivity of the reaction . This review highlights the various methodologies implemented over the last few decades to access cis-1-amino-2-indanol in racemic and enantioselective manners . In addition, the various substitution patterns on the aromatic ring and their preparations are listed .
Results or Outcomes: cis-1-Amino-2-indanol plays a central role in organic synthesis as a ligand or chiral auxiliary due to its rigid cyclic skeleton . This structure is the key moiety of BOX and PyBOX ligands widely used in asymmetric catalysis . Notably, oxazaborilidine catalysts derived from cis-1-amino-2-indanol are often more efficient than other chiral 1-amino-2-alcohol structures in the enantioselective reduction in carbonyl compounds . In addition, cis-1-amino-2-indanol is an important derivative when used as a chiral auxiliary in several asymmetric transformations, such as diastereoselective enolate alkylation or diastereoselective reduction . This compound, like other chiral amines, also has applications in the resolution of racemic carboxylic acid bearing a chiral carbon at position α . It is also an interesting substructure for drug design. It is present in Indinavir sulfate (Crixivan ® ), an HIV protease inhibitor for the treatment of acquired immunodeficiency syndrome (AIDS) developed by Merck (Rahway, NJ, USA) , or in KNI-10006 for anti-malarial treatment .
Application Summary: cis-1-Amino-indan-2-carboxylic acid hydrochloride is an interesting substructure for drug design . It is present in Indinavir sulfate (Crixivan ® ), an HIV protease inhibitor for the treatment of acquired immunodeficiency syndrome (AIDS) developed by Merck (Rahway, NJ, USA) . It is also used in KNI-10006 for anti-malarial treatment .
Methods of Application: The compound is incorporated into the drug structure during the synthesis process . The exact method of incorporation would depend on the specific synthesis pathway used for the drug .
Results or Outcomes: The incorporation of cis-1-Amino-indan-2-carboxylic acid hydrochloride into these drugs has been successful, and these drugs have been used effectively in the treatment of their respective diseases .
Application Summary: cis-1-Amino-indan-2-carboxylic acid hydrochloride is an important derivative when used as a chiral auxiliary in several asymmetric transformations, such as diastereoselective enolate alkylation or diastereoselective reduction .
Methods of Application: The compound is used as a chiral auxiliary in the reaction, helping to control the stereochemistry of the product . The exact method of use would depend on the specific reaction conditions and the desired product .
Results or Outcomes: The use of cis-1-Amino-indan-2-carboxylic acid hydrochloride as a chiral auxiliary can significantly improve the enantioselectivity of the reaction, leading to higher yields of the desired enantiomer .
Cis-1-Amino-indan-2-carboxylic acid hydrochloride is a chemical compound with the empirical formula C₁₀H₁₁NO₂·HCl and a molecular weight of 213.66 g/mol. It is classified as an amino acid derivative and is notable for its unique structure, which includes an indan ring system. This compound is often utilized in biochemical research, particularly in proteomics and drug development due to its potential biological activity and structural properties .
These reactions are crucial for its application in synthesizing more complex molecules in medicinal chemistry.
Research indicates that cis-1-amino-indan-2-carboxylic acid hydrochloride exhibits various biological activities. It may act as a neurotransmitter or modulator, influencing pathways relevant to neurological functions. Its structural similarity to other amino acids allows it to interact with biological systems effectively. Studies suggest potential roles in:
Cis-1-Amino-indan-2-carboxylic acid hydrochloride can be synthesized through several methods:
These methods highlight the versatility of synthetic approaches available for producing this compound .
Cis-1-Amino-indan-2-carboxylic acid hydrochloride has several applications in scientific research:
Its unique structure makes it a valuable compound in various fields of study .
Interaction studies involving cis-1-amino-indan-2-carboxylic acid hydrochloride focus on its binding affinities with various biological targets:
Understanding these interactions is crucial for elucidating its biological roles and therapeutic potential .
Cis-1-Amino-indan-2-carboxylic acid hydrochloride shares structural features with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| L-Tryptophan | Contains an indole ring | Precursor to serotonin |
| L-Tyrosine | Contains a phenolic group | Precursor to dopamine |
| 5-Hydroxytryptophan | Hydroxylated tryptophan | Involved in serotonin synthesis |
| Phenylalanine | Aromatic amino acid | Precursor to tyrosine |
Cis-1-amino-indan-2-carboxylic acid hydrochloride is unique due to its indan structure, which provides distinct chemical reactivity and biological properties compared to these similar compounds .
Irritant